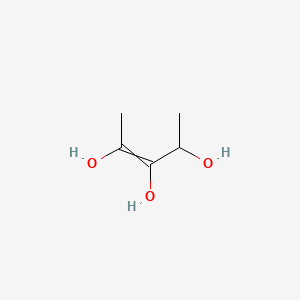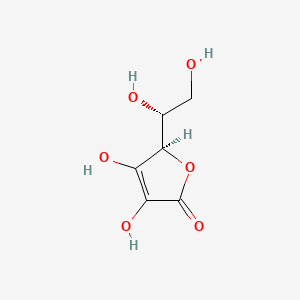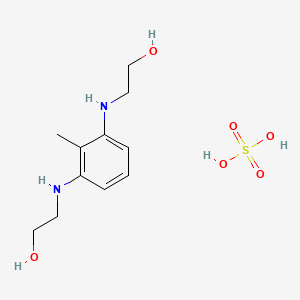
Mono(4-hydroxypentyl)phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Applications : Jayakumar et al. (2002) synthesized metal salts of mono(hydroxypentyl)phthalate and incorporated them into metal-containing polyurethanes. These polymers exhibited antibacterial activity, suggesting potential applications in developing antibacterial materials (Jayakumar et al., 2002).
Human Biomonitoring and Health Risks : Studies by Hartmann et al. (2015) and Fromme et al. (2007) indicated widespread human exposure to phthalates, including mono(4-hydroxypentyl)phthalate, through various consumer products. These exposures were linked to potential health risks, especially in children, and highlighted the need for monitoring and risk assessment (Hartmann et al., 2015); (Fromme et al., 2007).
Metabolism and Biomarkers in Animal Models : Silva et al. (2011) identified this compound as a predominant urinary metabolite in rats exposed to di-n-pentyl phthalate, suggesting its role as a biomarker for exposure assessment in humans (Silva et al., 2011).
Exposure Assessment in Humans : Barr et al. (2003) investigated the utility of phthalate metabolites, including this compound, as biomarkers for assessing human exposure to phthalates. Their research contributed to understanding human phthalate metabolism and exposure levels (Barr et al., 2003).
Health Implications of Phthalate Exposure : Several studies have explored the potential health effects of phthalate exposure, including impacts on reproductive health, metabolic homeostasis, and DNA integrity in human sperm. These studies provide insights into the health risks associated with phthalate exposure, including those from this compound (Svensson et al., 2011); (Hauser et al., 2004); (Duty et al., 2002).
Propiedades
IUPAC Name |
2-(4-hydroxypentoxycarbonyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-9(14)5-4-8-18-13(17)11-7-3-2-6-10(11)12(15)16/h2-3,6-7,9,14H,4-5,8H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIKFAUTXCJYHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCOC(=O)C1=CC=CC=C1C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401009356 |
Source


|
| Record name | 2-(4-hydroxypentoxycarbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401009356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334312-05-8 |
Source


|
| Record name | 2-(4-hydroxypentoxycarbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401009356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-1-[4-(methylsulfonyl)phenyl]-2-propen-1-one](/img/structure/B585163.png)




![tert-Butyl 3-(3-bromopropyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B585177.png)

